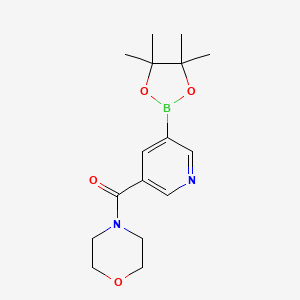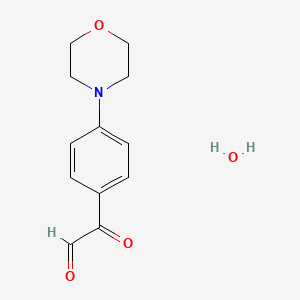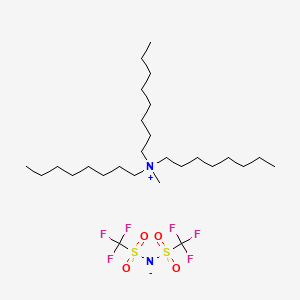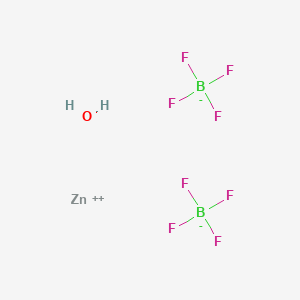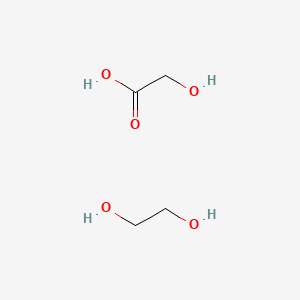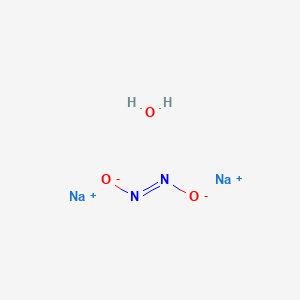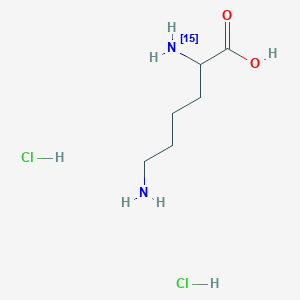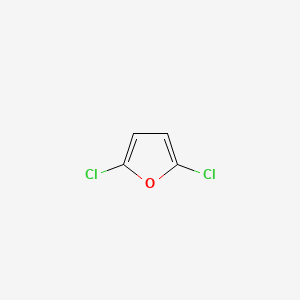
2,5-Dichlorofuran
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,5-Dichlorofuran involves the reaction of This compound derivatives with dithiolates at an elevated temperature (around 200°C). This process promotes polycondensation via nucleophilic aromatic substitution , resulting in the formation of furanylene sulfide-containing polymers. These polymers exhibit unique properties due to the presence of sulfur linkages and enhanced dipole moments induced by sulfur atoms .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions. Its reactivity depends on the presence of chlorine atoms and the furan ring system. Researchers have explored its behavior in polymerization reactions, leading to the formation of furanylene sulfide-containing polymers .
Applications De Recherche Scientifique
Catalytic Applications and Chemical Synthesis
Research on compounds similar to 2,5-Dichlorofuran, such as chlorinated furans and related derivatives, has shown significant interest in catalysis and chemical synthesis. For example, the catalyzed cyclization reactions to produce chlorofurans involve the use of chlorinated precursors and catalysts under specific conditions. These methodologies could be applied to synthesize derivatives of this compound for use in pharmaceuticals, agrochemicals, and organic materials (Dembinski et al., 2008).
Environmental Studies and Degradation Pathways
Studies on the degradation pathways and environmental impact of chlorinated organic compounds, including furans, are crucial for understanding their behavior in natural settings and during water treatment processes. Insights into the degradation kinetics and reaction mechanisms with free chlorine or other agents can inform the removal strategies for such compounds from water sources, thereby mitigating their potential environmental impact (Rule et al., 2005).
Material Science and Polymer Research
The incorporation of furan derivatives, potentially including this compound, into polymers and co-polymers can influence the properties of materials, such as biodegradability, mechanical strength, and chemical resistance. Research into biodegradable polymers, for example, explores the use of various organic compounds to improve material performance and environmental compatibility. These applications highlight the intersection of organic chemistry and material science in developing new materials for technological and environmental purposes (Fu et al., 2002).
Propriétés
IUPAC Name |
2,5-dichlorofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O/c5-3-1-2-4(6)7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWPONFLTBNRKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591448 | |
| Record name | 2,5-Dichlorofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42587-83-7 | |
| Record name | 2,5-Dichlorofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






